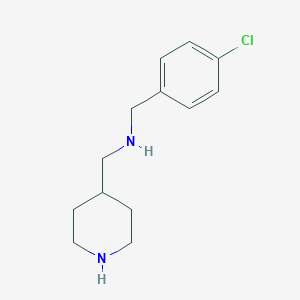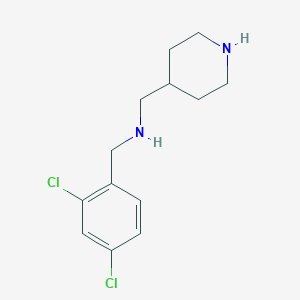
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a guanidine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide typically involves the reaction of 3,4-dihydroquinoline with guanidine derivatives under specific conditions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of phenylethylamines with nitriles in the presence of a Lewis acid catalyst such as trifluoromethanesulfonic anhydride (Tf2O) . This reaction produces the quinoline ring system, which can then be further functionalized to introduce the guanidine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential therapeutic applications in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline ring system and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also have diverse biological activities and are used in similar therapeutic applications.
Uniqueness
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide is unique due to its specific structure, which combines the quinoline ring with a guanidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
328038-95-5 |
|---|---|
分子式 |
C11H15N5 |
分子量 |
217.27g/mol |
IUPAC名 |
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide |
InChI |
InChI=1S/C11H15N5/c12-10(13)15-11(14)16-7-3-5-8-4-1-2-6-9(8)16/h1-2,4,6H,3,5,7H2,(H5,12,13,14,15) |
InChIキー |
ZYDMVANUHVFMHX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)N=C(N)N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B499822.png)
![2-Methyl-2-[({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)amino]propan-1-ol](/img/structure/B499823.png)



![N-[2-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499832.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499834.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499835.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499836.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499837.png)
![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499838.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499839.png)


